molecular formula C16H18FN3O B2670233 N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}prop-2-enamide CAS No. 2411312-77-9

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}prop-2-enamide

Cat. No.: B2670233
CAS No.: 2411312-77-9
M. Wt: 287.338
InChI Key: IYMBDAHHJZZZFW-UHFFFAOYSA-N
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Description

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a pyrazole ring, a fluorophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . Detailed studies on its binding affinity and specificity are crucial for understanding its biological effects .

Properties

IUPAC Name

N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-5-16(21)18-12(4)13-6-7-15(14(17)9-13)20-11(3)8-10(2)19-20/h5-9,12H,1H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMBDAHHJZZZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(C)NC(=O)C=C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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